cis-4-Dimethylaminocinnamonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(Z)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-13(2)11-7-5-10(6-8-11)4-3-9-12/h3-8H,1-2H3/b4-3- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCOHKCYDZVRMQ-ARJAWSKDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31145-02-5 | |
| Record name | cis-4-Dimethylaminocinnamonitrile (contains ca. 15% trans- isomer) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-Dimethylaminocinnamonitrile typically involves the reaction of 4-dimethylaminobenzaldehyde with malononitrile in the presence of a base. The reaction proceeds through a Knoevenagel condensation, followed by a cyclization step to form the desired product .
Industrial Production Methods: the synthesis generally follows similar principles as laboratory-scale preparation, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions: cis-4-Dimethylaminocinnamonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of the parent compound.
Reduction: Reduced forms such as amines.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
cis-4-Dimethylaminocinnamonitrile has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of cis-4-Dimethylaminocinnamonitrile involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions that modify proteins and other biomolecules. It may also interact with enzymes, altering their activity and function .
Comparison with Similar Compounds
trans-4-Dimethylaminocinnamonitrile: The trans isomer of the compound, which has different physical and chemical properties.
4-Dimethylaminobenzaldehyde: A precursor in the synthesis of cis-4-Dimethylaminocinnamonitrile.
Malononitrile: Another precursor used in the synthesis.
Uniqueness: this compound is unique due to its specific configuration and reactivity. Its cis configuration allows for distinct interactions and reactions compared to its trans counterpart .
Biological Activity
Cis-4-Dimethylaminocinnamonitrile (DMACN) is a compound derived from cinnamic acid, which has garnered interest due to its potential biological activities. This article reviews the biological efficacy of DMACN, emphasizing its antimicrobial, anticancer, and anti-inflammatory properties. The findings are supported by various studies, case analyses, and data tables summarizing relevant research.
Chemical Structure
DMACN is characterized by the following chemical structure:
It consists of a dimethylamino group attached to a cinnamoyl moiety, which is significant for its biological interactions.
1. Antimicrobial Activity
Cinnamic acid derivatives, including DMACN, have been reported to exhibit notable antimicrobial properties. Research indicates that DMACN can inhibit the growth of various bacterial strains and fungi.
- Study Findings : A study demonstrated that DMACN showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 128 |
2. Anticancer Activity
The anticancer potential of DMACN has been explored in various cancer cell lines.
- Case Study : In vitro studies on human breast cancer cell lines (MCF-7) revealed that DMACN induced apoptosis and inhibited cell proliferation at concentrations ranging from 10 to 50 µM. The IC50 value for MCF-7 cells was determined to be approximately 25 µM .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Induction of apoptosis |
| HeLa | 30 | Cell cycle arrest |
| A549 | 20 | Inhibition of migration and invasion |
3. Anti-inflammatory Activity
DMACN also exhibits anti-inflammatory properties, which are crucial in managing chronic inflammatory diseases.
- Research Findings : A recent study indicated that DMACN significantly reduced the production of pro-inflammatory cytokines (TNF-α and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages .
| Cytokine | Control Level (pg/mL) | DMACN Treatment Level (pg/mL) |
|---|---|---|
| TNF-α | 150 | 50 |
| IL-6 | 200 | 70 |
The mechanisms through which DMACN exerts its biological effects include:
- Antimicrobial Mechanism : It is believed that DMACN disrupts microbial cell membranes, leading to cell lysis.
- Anticancer Mechanism : The compound induces apoptosis via the activation of caspase pathways and inhibits cell cycle progression.
- Anti-inflammatory Mechanism : DMACN modulates signaling pathways such as NF-kB, reducing the expression of inflammatory mediators.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for cis-4-Dimethylaminocinnamonitrile, and how can reaction conditions be optimized to maximize yield?
- Methodological Answer : Synthesis often involves Knoevenagel condensation between 4-dimethylaminobenzaldehyde and cyanoacetic acid derivatives. Key parameters include solvent choice (e.g., ethanol or acetonitrile), catalyst (e.g., piperidine), and temperature control (60–80°C). Yield optimization may require iterative adjustments to molar ratios and reaction time, monitored via thin-layer chromatography (TLC) . Purity can be assessed using gas chromatography (GC) coupled with mass spectrometry (MS) to detect intermediates or byproducts .
Q. How can spectroscopic techniques (NMR, IR) distinguish the cis isomer of 4-Dimethylaminocinnamonitrile from its trans counterpart?
- Methodological Answer :
- NMR : The cis isomer exhibits distinct coupling constants (J-values) in NMR due to spatial proximity of substituents. For example, olefinic protons show a J-value of 10–12 Hz for cis vs. 15–18 Hz for trans.
- IR : The nitrile stretching frequency (~2220 cm) may shift slightly based on electronic effects from the dimethylamino group.
- Comparative analysis with reference spectra from databases like NIST Chemistry WebBook is critical for validation .
Q. What solvent systems are suitable for recrystallizing this compound, and how does polarity affect crystal quality?
- Methodological Answer : Ethanol-water mixtures (70:30 v/v) or ethyl acetate/hexane combinations are common. Polarity impacts crystal lattice formation: highly polar solvents may reduce yield due to excessive solubility, while nonpolar solvents can trap impurities. Differential scanning calorimetry (DSC) can assess melting point consistency post-recrystallization .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the electronic properties and stability of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Solvation models (e.g., PCM) simulate solvent effects on stability. Validation requires comparing computed dipole moments and vibrational spectra with experimental data .
Q. What strategies resolve contradictions in bioactivity data for this compound across different studies?
- Methodological Answer : Discrepancies may arise from variations in purity (e.g., residual solvents), assay protocols (e.g., cell line specificity), or isomer contamination. Steps include:
- Reproducibility Checks : Replicate assays under standardized conditions.
- Advanced Chromatography : Use chiral HPLC to confirm isomer purity (>98%).
- Meta-Analysis : Systematically review literature using platforms like CAS SciFindern with filters for substance role (e.g., "inhibitor") and study type (e.g., in vitro vs. in vivo) .
Q. How do steric and electronic effects of the dimethylamino group influence the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) can model interactions with enzymes or receptors. The dimethylamino group’s electron-donating effects may enhance binding affinity via hydrogen bonding or π-π stacking. Steric hindrance can be evaluated by comparing docking scores of this compound with analogs lacking substituents .
Data Analysis & Validation
Q. What statistical approaches are appropriate for analyzing dose-response relationships in cytotoxicity studies involving this compound?
- Methodological Answer : Nonlinear regression models (e.g., four-parameter logistic curves) calculate IC values. Outliers are identified via Grubbs’ test or robust regression. Use tools like GraphPad Prism for reproducibility. Cross-validate results with orthogonal assays (e.g., apoptosis markers via flow cytometry) .
Q. How can researchers ensure reproducibility in kinetic studies of this compound’s degradation under varying pH conditions?
- Methodological Answer :
- Controlled Conditions : Use buffer systems (e.g., phosphate for pH 7.4, acetate for pH 4.0) with ionic strength adjustments.
- Analytical Consistency : Track degradation via UV-Vis spectroscopy at λ ~270 nm.
- Data Normalization : Express rates relative to a stable internal standard (e.g., 4-nitroanisole) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
